molecular formula C13H19NO5S B589088 2-Hydroxy Probenecid-d6 CAS No. 1330180-97-6

2-Hydroxy Probenecid-d6

Cat. No.: B589088
CAS No.: 1330180-97-6
M. Wt: 307.394
InChI Key: LSENJUHYDIWQAU-CRLDSOMESA-N
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Description

2-Hydroxy Probenecid-d6 is a deuterium-labeled analog of a metabolite of Probenecid, which is a well-established uricosuric agent that inhibits organic anion transporters (OATs) and pannexin 1 (Panx1) hemichannels . This compound is specifically designed for use as an internal standard in bioanalytical chemistry, where it enables highly accurate quantification of Probenecid and its metabolites in complex biological matrices through advanced techniques like LC-MS/MS . By mitigating variability and improving assay precision, it is an essential tool for conducting reliable pharmacokinetic studies, performing therapeutic drug monitoring, and investigating drug metabolism pathways . The research applications of Probenecid itself are broad, extending from its classic role in gout management to emerging areas in neuroscience, where it is investigated as an adjuvant to enhance antibiotic bioavailability in the central nervous system and for its potential neuroprotective, antiepileptic, and anti-inflammatory properties linked to the blockade of Panx1 hemichannels . Consequently, this compound provides a critical foundation for rigorous and reproducible scientific inquiry in these fields.

Properties

CAS No.

1330180-97-6

Molecular Formula

C13H19NO5S

Molecular Weight

307.394

IUPAC Name

4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid

InChI

InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D

InChI Key

LSENJUHYDIWQAU-CRLDSOMESA-N

SMILES

CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Synonyms

p-[N-Propyl-N-(2-hydroxypropyl)sulfamoyl]benzoic Acid-d6;  dl-4-[N-(2-Hydroxypropyl)-N-propylsulfamoyl]benzoic Acid-d6;  4-[[(2-Hydroxypropyl)propylamino]sulfonyl]benzoic Acid-d6; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 2 Hydroxy Probenecid D6

Chemical Synthesis of Deuterated Probenecid (B1678239) Derivatives

The introduction of deuterium (B1214612) atoms into the Probenecid molecule requires carefully designed synthetic strategies to ensure high levels of isotopic enrichment at specific positions. The synthesis of 2-Hydroxy Probenecid-d6 typically involves the preparation of a deuterated Probenecid precursor followed by a hydroxylation step.

Regioselective Deuteration Techniques for Probenecid Analogues

Achieving regioselective deuteration of the N,N-dipropyl groups in Probenecid is a critical step in the synthesis of this compound. The objective is to introduce six deuterium atoms, likely on the methylene groups of the propyl chains, to create a stable isotopic label that does not interfere with the subsequent hydroxylation at the C-2 position.

One plausible approach involves the use of deuterated building blocks. For instance, the synthesis can commence with a deuterated version of n-propylamine. The synthesis of deuterated n-propylamines can be achieved through various methods, including the reduction of propionitrile with a deuterium source or the reductive amination of propanal using a deuterated reducing agent in the presence of ammonia.

Another strategy involves the direct deuteration of a suitable precursor. Metal-catalyzed hydrogen-deuterium exchange reactions offer a powerful tool for the regioselective incorporation of deuterium. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D₂) or heavy water (D₂O). The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to favor deuteration at the desired positions on the propyl chains.

A divergent synthesis approach starting from ynamides has also been reported for the selective deuteration of amines at their α and/or β positions, which could be adapted for the synthesis of deuterated N-propyl amines as precursors. nih.govfu-berlin.dewashington.edu

Precursor Synthesis and Reaction Optimization for this compound

The synthesis of the deuterated Probenecid precursor, Probenecid-d6, typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with the synthesized deuterated di-n-propylamine. This reaction forms the sulfonamide bond and yields the deuterated parent drug.

Reaction Scheme:

Optimization of this reaction is crucial to maximize the yield and purity of the deuterated product. Key parameters that are typically optimized include the reaction solvent, temperature, reaction time, and the stoichiometry of the reactants. The purification of Probenecid-d6 is often achieved through recrystallization or column chromatography to remove any unreacted starting materials and byproducts.

Biosynthetic Pathways and Enzymatic Formation of Hydroxylated Metabolites in Deuterated Systems

Probenecid is known to be extensively metabolized in vivo, primarily through the oxidation of its alkyl side chains. nih.gov The formation of 2-Hydroxy Probenecid occurs via a hydroxylation reaction catalyzed by cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases responsible for the metabolism of a wide range of xenobiotics. nih.govresearchgate.netnih.gov Studies have suggested that CYP3A4 and CYP2C8 are likely involved in the metabolism of Probenecid.

The introduction of deuterium at the site of metabolism can influence the rate of enzymatic hydroxylation, a phenomenon known as the kinetic isotope effect. The C-D bond is stronger than the C-H bond, and thus, its cleavage during the hydroxylation reaction requires more energy. This can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.

The regioselectivity of CYP-catalyzed hydroxylation is determined by the specific isozyme involved and the structure of the substrate. Engineered cytochrome P450 enzymes have demonstrated the ability to perform highly regio- and enantioselective hydroxylation of alkanes, highlighting the potential for biocatalytic synthesis of specific hydroxylated metabolites. nih.govnih.gov In the context of Probenecid-d6, the CYP enzymes would catalyze the insertion of a hydroxyl group at the C-2 position of one of the deuterated propyl chains.

The biotransformation can be carried out using in vitro systems such as human liver microsomes, which contain a mixture of CYP enzymes, or with specific recombinant CYP isozymes to identify the key enzymes responsible for the 2-hydroxylation.

Spectroscopic and Chromatographic Confirmation of Isotopic Enrichment and Structural Integrity

Following the synthesis, it is imperative to confirm the successful incorporation of deuterium and the structural integrity of this compound. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of molecules and for determining the position and extent of isotopic labeling.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the propyl chains would be significantly diminished or absent, providing direct evidence of deuterium incorporation.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide information about deuteration. The carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group and a quintet for a CD₂ group) due to C-D coupling, and their signals may be shifted slightly upfield compared to the non-deuterated compound.

²H NMR (Deuterium NMR): A direct method to confirm deuteration is ²H NMR spectroscopy. wikipedia.orgmagritek.comillinois.edu This technique specifically detects deuterium nuclei, and the spectrum would show signals at the chemical shifts corresponding to the positions of deuterium incorporation. The chemical shift range in ²H NMR is similar to that in ¹H NMR. huji.ac.il

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Probenecid and its 2-Hydroxy Metabolite

Atom Probenecid (Predicted ¹H Shift, ppm) Probenecid (Predicted ¹³C Shift, ppm) 2-Hydroxy Probenecid (Predicted ¹H Shift, ppm) 2-Hydroxy Probenecid (Predicted ¹³C Shift, ppm)
Aromatic CH7.9 - 8.2127 - 1327.9 - 8.2127 - 132
Aromatic C-COOH-~170-~170
Aromatic C-S-~145-~145
N-CH₂ (Propyl)~3.1~52~3.2 (unhydroxylated), ~3.5 (hydroxylated)~53 (unhydroxylated), ~60 (hydroxylated)
CH₂ (Propyl)~1.6~22~1.7 (unhydroxylated), ~4.0 (CH-OH)~22 (unhydroxylated), ~70 (CH-OH)
CH₃ (Propyl)~0.9~11~0.9~11

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of this compound and for determining its isotopic purity.

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than that of the non-deuterated 2-Hydroxy Probenecid, confirming the incorporation of six deuterium atoms.

Isotopic Distribution: HRMS can resolve the isotopic pattern of the molecular ion cluster. The relative intensities of the M, M+1, M+2, etc., peaks can be compared with the theoretical distribution for a d6-labeled compound to assess the isotopic enrichment. fu-berlin.denih.govsci-hub.catspectroscopyonline.comuhasselt.be

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of this compound. nih.govresearchgate.net The fragmentation can provide further structural confirmation. The masses of the fragment ions containing the deuterated propyl chain will be shifted accordingly, helping to pinpoint the location of the deuterium atoms. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and fragmentation of the alkyl chains.

Interactive Data Table: Expected Mass Spectral Data for 2-Hydroxy Probenecid and its d6-Analog

Compound Molecular Formula Monoisotopic Mass (Da) Key Fragment Ions (m/z)
2-Hydroxy ProbenecidC₁₃H₁₉NO₅S301.10[M+H]⁺: 302.11, Fragments from loss of H₂O, propyl group, etc.
This compoundC₁₃H₁₃D₆NO₅S307.14[M+H]⁺: 308.15, Fragments showing a +6 Da shift for deuterated propyl group

Advanced Bioanalytical Methodologies for the Quantification and Characterization of 2 Hydroxy Probenecid D6 in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for quantitative bioanalysis due to its exceptional sensitivity and specificity. sigmaaldrich.com This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

In the development of robust LC-MS/MS assays for quantifying Probenecid (B1678239) and its metabolites, a stable isotope-labeled internal standard (SIL-IS) is crucial for ensuring accuracy and precision. wuxiapptec.com 2-Hydroxy Probenecid-d6, due to its structural and physicochemical similarity to the non-deuterated analyte, serves as an ideal internal standard. Its use compensates for variability during sample preparation, chromatography, and ionization. wuxiapptec.com

The optimization of an LC-MS/MS method involves several critical steps:

Sample Preparation: The initial step involves extracting the analytes from the biological matrix, such as plasma or urine. mdpi.comresearchgate.net Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used. For instance, a study involving Probenecid analysis utilized SPE for analyte extraction from plasma and dried blood spots. mdpi.comresearchgate.net Another method for felbinac, using probenecid as an internal standard, employed LLE with an ethyl ether-dichloromethane mixture. nih.gov

Chromatographic Separation: Achieving efficient separation of the analyte from endogenous matrix components and other metabolites is vital. This is typically accomplished using reversed-phase chromatography with columns like C18. mdpi.comresearchgate.netresearchgate.net Gradient elution, where the mobile phase composition is varied over time, is often employed to achieve optimal separation. mdpi.comresearchgate.net For example, a mobile phase consisting of 0.05% formic acid in water and methanol (B129727) has been successfully used for the separation of Probenecid and its metabolites. mdpi.comresearchgate.net

Mass Spectrometric Detection: The separated analytes are ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For example, in the analysis of felbinac with probenecid as an internal standard, the transitions of m/z 283.9 → 239.9 were monitored for probenecid. nih.gov

A summary of typical LC-MS/MS parameters for Probenecid analysis is presented in the table below.

ParameterTypical Conditions
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) mdpi.comresearchgate.netnih.gov
LC Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18) mdpi.comresearchgate.net
Mobile Phase A: 0.05% Formic acid in water, B: 0.05% Formic acid in methanol (gradient elution) mdpi.comresearchgate.net
Ionization Mode Electrospray Ionization (ESI), often in negative mode for acidic compounds like Probenecid nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Internal Standard This compound or other suitable deuterated analogs wuxiapptec.comrsc.org

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. eijppr.comnih.gov These effects can compromise the accuracy and reproducibility of the method. nih.gov Several strategies are employed to mitigate matrix effects:

Effective Sample Cleanup: Rigorous sample preparation techniques like SPE are more effective at removing interfering matrix components compared to simpler methods like protein precipitation. eijppr.combioanalysis-zone.com

Chromatographic Optimization: Modifying the chromatographic conditions to achieve better separation between the analyte and interfering matrix components is a key strategy. eijppr.com This can involve using different column chemistries, mobile phase compositions, or gradient profiles.

Use of Stable Isotope-Labeled Internal Standards: A SIL-IS like this compound is the most effective way to compensate for matrix effects. nih.gov Since the SIL-IS has nearly identical physicochemical properties and retention time to the analyte, it experiences the same degree of ionization suppression or enhancement, allowing for accurate correction of the analyte signal. wuxiapptec.com However, it is important to note that significant isotopic effects, particularly with deuterium (B1214612) labeling, can sometimes lead to slight differences in retention times, which may diminish the internal standard's ability to perfectly compensate for matrix effects. nih.gov

Dilution of the Sample: Diluting the sample with a clean solvent can reduce the concentration of matrix components, thereby minimizing their impact on analyte ionization. europa.eu

Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended analytical application. europa.eu For research applications, while not always requiring the stringent adherence to Good Laboratory Practice (GLP) as in clinical studies, the fundamental principles of validation remain crucial for generating reliable data. europa.eu

Key validation parameters for research-use bioanalytical methods include: europa.eupmda.go.jp

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu This is assessed by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte and internal standard. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. pmda.go.jp These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. researchgate.neteuropa.eu For research purposes, acceptance criteria are often set at ±20% for accuracy and a coefficient of variation (CV) of ≤20% for precision.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. europa.eu A calibration curve is generated using a series of calibration standards, and its linearity is assessed using a regression model. The back-calculated concentrations of the standards should typically be within ±20% of the nominal values. pmda.go.jp

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. pmda.go.jp

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). mdpi.comsci-hub.se

The following table summarizes the typical acceptance criteria for these parameters in a research setting.

Validation ParameterTypical Acceptance Criteria (Research Use)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix. mdpi.com
Accuracy Mean concentration within ±20% of the nominal value. labmanager.com
Precision Coefficient of Variation (CV) ≤20%. labmanager.com
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±20% of nominal values. fabad.org.tr
Stability Analyte concentration within ±20% of the initial concentration under tested conditions. sci-hub.se

Chromatographic Separation Techniques (e.g., HPLC, UPLC) for Metabolite Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental to metabolite profiling. ijpsjournal.comorientjchem.org They are used to separate complex mixtures of metabolites from biological samples before detection. ijpsjournal.com

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, greater sensitivity, and faster analysis times. orientjchem.org For the analysis of Probenecid and its metabolites, including 2-Hydroxy Probenecid, reversed-phase UPLC is a common choice. nih.govresearchgate.net A typical UPLC system for metabolite profiling would consist of a binary solvent delivery system, an autosampler, a column oven, and a detector. nih.gov The separation of polar metabolites can be challenging with reversed-phase chromatography, and in such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative. au.dk

Metabolite profiling studies often aim to identify as many metabolites as possible. au.dk Therefore, the chromatographic method must be able to separate a wide range of compounds with different chemical properties. This often requires gradient elution and careful optimization of the mobile phase pH and organic modifier. ijpsjournal.com

Application of Other hyphenated techniques in Deuterated Metabolite Analysis (e.g., GC-MS)

While LC-MS/MS is the predominant technique for the analysis of drug metabolites, other hyphenated techniques also find applications, particularly Gas Chromatography-Mass Spectrometry (GC-MS). iosrjournals.orgnih.gov

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile metabolites, a derivatization step is often required to increase their volatility. osti.gov In the context of deuterated metabolite analysis, GC-MS can be used for both qualitative and quantitative purposes. google.com The use of deuterated internal standards in GC-MS is a common practice to improve the accuracy of quantification. moravian.edu

The mass spectra obtained from GC-MS provide valuable structural information based on the fragmentation patterns of the analytes. nih.gov This can aid in the identification of unknown metabolites. However, the requirement for derivatization and the thermal lability of some metabolites can be limitations of this technique. osti.gov

Other hyphenated techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy) can also provide complementary structural information, although they are generally less sensitive than mass spectrometry-based methods. nih.govchromatographyonline.comthieme-connect.comijarnd.com

In Vitro Systems for Elucidating the Metabolism of Probenecid and Its Deuterated Hydroxylated Analogues

Identification of Enzymatic Pathways Leading to 2-Hydroxy Probenecid (B1678239) Formation

The conversion of probenecid to its hydroxylated metabolites, such as 2-Hydroxy Probenecid, is a critical step in its biotransformation. This process is primarily managed by Phase I and Phase II metabolic enzymes, which have been extensively studied using various in vitro systems. These systems, including liver microsomes and recombinant enzymes, allow for the detailed investigation of specific enzymatic pathways.

Role of Cytochrome P450 (CYP) Isoforms in Hydroxylation Reactions (e.g., CYP2C9, CYP3A4, CYP2C8)

The hydroxylation of probenecid's alkyl side chains is a Phase I metabolic reaction predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov In vitro studies using human liver preparations have identified hydroxylation at the 2- and 3-positions of the probenecid side chain as key metabolic routes. researchgate.net Research has indicated that multiple CYP isoforms are involved. researchgate.net

Probenecid is recognized as an inhibitor of CYP2C9. drugsporphyria.net While some studies suggest probenecid might induce CYP3A4 or CYP2C8, the evidence is not conclusive enough to classify it as a definite inducer. drugsporphyria.net The complexity of these interactions is highlighted by the fact that CYP3A4 inducers often also induce CYP2B6 and CYP2C enzymes through shared nuclear receptor pathways. corning.com The potential for probenecid to inhibit various CYP isoforms underscores the importance of in vitro models in predicting drug-drug interactions.

Table 4.1.1: Key CYP Isoforms in Probenecid Metabolism

Enzyme Role in Probenecid Metabolism Finding
CYP2C9 Inhibition Probenecid is listed as an inhibitor of CYP2C9. drugsporphyria.net
CYP3A4 Potential Induction Co-administration studies with a CYP3A4 substrate showed a decrease in the substrate's AUC, suggesting possible induction by probenecid, though this is not definitively established. drugsporphyria.net
CYP2C8 Potential Induction Similar to CYP3A4, some data suggests a potential for induction, but it is not conclusive. drugsporphyria.net

| CYP1A2 | Inhibition | Probenecid is also noted as an inhibitor of CYP1A2. drugsporphyria.net |

Investigation of Glucuronidation Mechanisms and UGT Enzyme Involvement

Phase II metabolism of probenecid is significant, with glucuronide conjugation being a major pathway. nih.govdrugsporphyria.net This process, which forms probenecid acyl glucuronide, is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes conjugate lipophilic compounds with glucuronic acid, increasing their water solubility and facilitating their excretion. drugbank.comoup.com

In vitro studies have shown that probenecid can inhibit several UGT enzymes, though often in a non-specific manner. oup.comnih.gov For instance, probenecid has been used as a general UGT inhibitor in studies to assess the role of glucuronidation in the metabolism of other drugs. researchgate.netresearchgate.net The main hepatic UGTs responsible for metabolizing most drugs are UGT1A1, 1A3, 1A4, 1A9, and 2B7. researchgate.net Probenecid's interaction with these enzymes is a key area of investigation for understanding its metabolic profile and interaction potential. dntb.gov.ua

Application of Isotopic Tracers in Microsomal and Hepatocyte Incubation Studies

Isotopically labeled compounds, such as 2-Hydroxy Probenecid-d6 and Probenecid-d14, are invaluable tools in metabolic research. medchemexpress.com The use of stable isotopes like deuterium (B1214612) (d) allows for the tracing of molecules through complex biological systems without the need for radioactive materials. medchemexpress.commdpi.com

In in vitro settings like microsomal and hepatocyte incubations, deuterated analogues often serve as internal standards for quantification by mass spectrometry. medchemexpress.commdpi.com This technique enables precise measurement of metabolite formation and helps distinguish between the drug and its metabolites from other components in the biological sample. medchemexpress.comrsc.org This approach is fundamental for accurately characterizing metabolic pathways and quantifying the extent of biotransformation.

Kinetic Characterization of Metabolic Enzymes (e.g., Michaelis-Menten kinetics, inhibition constants)

The characterization of enzyme kinetics is essential for understanding and predicting how a drug will be metabolized. This is often described by Michaelis-Menten kinetics, which relates the rate of an enzyme-catalyzed reaction to the concentration of the substrate. wikipedia.orgiupac.orglibretexts.org The model defines parameters such as Vmax (the maximum reaction rate) and Km (the substrate concentration at which the reaction rate is half of Vmax). wikipedia.orgiupac.org

For probenecid, the formation of its major metabolite, the acyl glucuronide, follows Michaelis-Menten kinetics. nih.gov In contrast, its oxidized metabolites tend to follow pseudo-first-order kinetics. nih.gov

In vitro studies are also crucial for determining inhibition constants (Ki), which quantify the potency of a compound to inhibit a specific enzyme. sigmaaldrich.com Probenecid is known to be a competitive inhibitor of various organic anion transporters (OATs). researchgate.netspandidos-publications.comwikipedia.org For example, Ki values have been determined for probenecid's inhibition of OATs, revealing its competitive mode of action. researchgate.net

Table 4.3: Reported Kinetic Parameters Related to Probenecid

Metabolic Process Kinetic Model Parameter Reported Value / Finding Source
Acyl Glucuronide Formation Michaelis-Menten - Follows Michaelis-Menten kinetics. nih.gov
Oxidized Metabolite Formation Pseudo-first-order - Follows dose-dependent pseudo-first-order kinetics. nih.gov
OAT Inhibition Competitive Inhibition Ki Probenecid competitively inhibits various OATs. researchgate.netspandidos-publications.com researchgate.netspandidos-publications.com

Metabolite Identification and Structural Elucidation in In Vitro Biotransformation Studies

Identifying the chemical structures of metabolites is a cornerstone of drug metabolism research. In vitro biotransformation studies, using systems like liver microsomes, generate these metabolites for analysis. researchgate.net The primary analytical technique for this purpose is liquid chromatography-mass spectrometry (LC-MS), particularly when used in tandem (LC-MS/MS). mdpi.comnih.gov

This powerful method allows for the separation of different compounds in a mixture, followed by their detection and structural characterization based on their mass-to-charge ratio and fragmentation patterns. mdpi.com For probenecid, these techniques have been used to identify its various oxidized metabolites and glucuronide conjugates. nih.govmdpi.com The use of high-performance liquid chromatography (HPLC) is also a well-established method for the simultaneous determination of probenecid and its glucuronide metabolite. drugbank.com Untargeted metabolomics approaches are also being used to discover new metabolites and biomarkers related to probenecid's effects on transporters. researchgate.netcriver.comnih.gov

Preclinical Pharmacokinetic and Mechanistic Disposition Studies Utilizing 2 Hydroxy Probenecid D6

Assessment of Deuterium (B1214612) Kinetic Isotope Effects on Probenecid (B1678239) Metabolism and Systemic Clearance

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, at a site of metabolic attack can significantly alter the pharmacokinetic profile of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater bond strength of carbon-deuterium (C-D) compared to carbon-hydrogen (C-H). researchgate.net The cleavage of this bond is often a rate-limiting step in cytochrome P450 (P450)-mediated metabolism. nih.gov Consequently, deuteration can slow down the rate of metabolism, leading to a longer half-life and altered systemic clearance. researchgate.netresearchgate.net

Disposition of Probenecid and its Hydroxylated Metabolites in Animal Models

Preclinical studies in animal models, such as rats, are fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. raps.orgresearchgate.net For probenecid and its metabolites, these studies have provided crucial insights into their disposition. Following oral administration, probenecid is well-absorbed. nih.gov It undergoes extensive metabolism, primarily through glucuronide conjugation and oxidation of its n-propyl side chains, leading to the formation of hydroxylated metabolites. nih.gov

In rats, probenecid has been shown to inhibit organic anion transporters (OATs), which affects the disposition of both the parent drug and co-administered drugs that are substrates for these transporters. nih.gov For example, co-administration of probenecid with furosemide (B1674285) in rats led to a 3.8-fold increase in the blood concentration and a 3-fold decrease in the renal clearance of furosemide. nih.gov This demonstrates the significant role of OAT-mediated secretion in the renal elimination of these compounds. Studies in animal models have also shown that tissue concentrations of probenecid are generally lower than plasma concentrations. nih.gov The elimination of probenecid metabolites is primarily through renal excretion. nih.gov

Investigation of Drug Transporter-Mediated Interactions with 2-Hydroxy Probenecid-d6

Role of Organic Anion Transporters (OATs) in Renal and Hepatic Clearance (e.g., OAT1, OAT3)

Organic anion transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), are critical for the renal and hepatic clearance of a wide range of drugs and their metabolites. nih.govmdpi.com These transporters are located on the basolateral membrane of renal proximal tubule cells and hepatocytes, mediating the uptake of organic anions from the blood into these cells for subsequent elimination. mdpi.comsolvobiotech.com Probenecid is a classic inhibitor of OAT1 and OAT3, and this interaction is the basis for many of its clinically significant drug-drug interactions (DDIs). nih.govmedicinesinformation.co.nz

By inhibiting OAT1 and OAT3, probenecid can reduce the renal secretion of other drugs that are substrates for these transporters, thereby increasing their plasma concentrations. solvobiotech.comdrugbank.com The use of this compound in preclinical studies allows for a detailed investigation of these interactions. For instance, in vitro studies using cells overexpressing OAT1 and OAT3 can quantify the inhibitory potency of this compound. nih.gov In animal models like rats and cynomolgus monkeys, administration of probenecid has been shown to significantly increase plasma concentrations and decrease the renal clearance of OAT substrates. nih.govbiorxiv.org This inhibitory effect is not limited to the kidneys; probenecid also inhibits hepatic OATPs, which can affect the disposition of their substrates. nih.gov

The table below summarizes the inhibitory effects of probenecid on OATs and the resulting impact on substrate drugs, as observed in various studies.

TransporterModel SystemSubstrateEffect of ProbenecidReference
OAT1/OAT3RatsFurosemide3.8-fold increase in blood concentration, 3-fold decrease in renal clearance nih.gov
OAT3Healthy SubjectsBaricitinib2-fold increase in AUC, 69% decrease in renal clearance nih.gov
OAT1/OAT3Cynomolgus MonkeysPyridoxic acid, Homovanillic acidIncreased plasma concentrations, decreased renal clearance biorxiv.org
OATP1B1/1B3Healthy SubjectsCoproporphyrin IIncreased systemic exposure nih.gov

Evaluation of Multidrug Resistance-Associated Proteins (MRPs) in Metabolite Efflux

Multidrug resistance-associated proteins (MRPs), such as MRP2 (ABCC2) and MRP4 (ABCC4), are efflux transporters located on the apical membrane of renal proximal tubule cells and the canalicular membrane of hepatocytes. biorxiv.orgnih.gov They play a crucial role in the elimination of drugs and their metabolites, particularly glucuronide and sulfate (B86663) conjugates, into the urine and bile, respectively. nih.gov

The disposition of probenecid and its hydroxylated metabolites is also influenced by MRPs. Following uptake into renal and hepatic cells via OATs, these compounds can be effluxed by MRPs. biorxiv.org In vitro studies have shown that metabolites of certain drugs can be potent inhibitors of OATs, and it is plausible that probenecid metabolites also interact with these transporters. nih.gov Furthermore, some drugs and their metabolites that are substrates for OATs are also substrates for MRPs, indicating a coordinated action of these transporters in drug disposition. biorxiv.org The use of this compound in preclinical models can help elucidate the specific contribution of MRPs to the efflux of probenecid metabolites, distinguishing it from the transport of the parent drug.

In Vitro and Ex Vivo Transport Assays with Isotopic Probes

In vitro and ex vivo transport assays are indispensable tools for investigating drug transporter-mediated interactions. scispace.com These assays often utilize cell lines that are genetically engineered to overexpress specific transporters, such as OAT1, OAT3, or MRPs. nih.govnih.gov The use of isotopically labeled compounds like this compound as probes in these assays offers several advantages. The deuterium label allows for sensitive and specific detection using mass spectrometry, facilitating the quantification of transport rates and inhibitory constants. mdpi.com

Bioanalytical Sampling and Analytical Considerations for Preclinical Pharmacokinetic Profiles

The generation of reliable preclinical pharmacokinetic data hinges on robust bioanalytical methods and appropriate sampling strategies. raps.orgscispace.com For quantifying this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, specificity, and throughput. raps.orgresearchgate.net

The development and validation of a bioanalytical method are critical steps that must adhere to regulatory guidelines. ich.orgeuropa.eu Method validation ensures that the assay is accurate, precise, selective, and stable for the intended application. scispace.com The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is highly recommended to correct for variability during sample preparation and analysis. ich.org

Proper bioanalytical sampling is equally important for obtaining a meaningful pharmacokinetic profile. This involves collecting samples at appropriate time points to accurately capture the absorption, distribution, and elimination phases of the drug. raps.org In preclinical animal studies, careful consideration must be given to the sample volume and the frequency of sampling to minimize physiological stress on the animals. raps.org The stability of the analyte in the biological matrix under the conditions of collection, processing, and storage must also be thoroughly evaluated to ensure the integrity of the samples. nih.gov

The table below outlines key considerations for bioanalytical method validation.

Validation ParameterDescriptionImportance
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. ich.orgEnsures that the measured signal is solely from the analyte of interest, avoiding interference from endogenous compounds or metabolites. ich.org
Accuracy The closeness of the measured concentration to the true concentration. scispace.comReflects the systematic error of the method.
Precision The degree of scatter in the results from multiple analyses of the same sample. scispace.comIndicates the random error of the method.
Recovery The efficiency of the extraction process.Ensures that a consistent and known amount of the analyte is extracted from the biological matrix.
Stability The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage). nih.govGuarantees that the analyte concentration does not change between sample collection and analysis.

Mechanistic Molecular Interactions and Biochemical Activity of Probenecid and Its Hydroxylated Metabolites in Research Contexts Excluding Therapeutic Uses

Interaction with Ion Channels and Receptors (e.g., TRPV2, Pannexin-1, Taste Receptors)

Probenecid (B1678239) has been identified as a modulator of several ion channels and receptors, an activity that is leveraged in research to understand the function of these proteins. nih.gov

TRPV2: Probenecid is a potent and selective agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. chemscene.commedchemexpress.com Studies using calcium imaging and electrophysiological recordings in HEK293T cells expressing the receptor have demonstrated this specific activation. nih.govresearchgate.net For instance, the application of 100 µM probenecid can cause rapid increases in whole-cell current in TRPV2-transfected cells. researchgate.net This selective activation allows researchers to probe the physiological roles of TRPV2 channels, which are involved in processes like Ca2+ influx and Ca2+-dependent signaling in neurons and glial cells. mdpi.com

Pannexin-1 (Panx1): Probenecid is a known inhibitor of Pannexin-1 hemichannels. nih.govimmunomart.comphysiology.orgwikipedia.org These channels are involved in the release of ATP from cells, which acts as a signaling molecule in paracrine communication. mdpi.com By blocking Panx1, probenecid can modulate purinergic signaling. mdpi.com This inhibitory action is a key tool in studies of neuroinflammation, where Panx1-mediated ATP release plays a significant role. nih.gov Probenecid has also been shown to block P2X7 receptor-mediated dye uptake in transfected HEK-293 cells with an IC50 of 203 μM, an action that may be independent of Panx1. mdpi.com

Taste Receptors: Probenecid acts as an inhibitor of a specific subset of human bitter taste receptors (TAS2Rs). chemscene.comnih.govnih.gov It has been shown to inhibit hTAS2R16, hTAS2R38, and hTAS2R43 through a non-competitive, allosteric mechanism. chemscene.comnih.govnih.gov This means it binds to a site on the receptor different from the bitter compound's binding site. sciencedaily.com This discovery has made probenecid a valuable pharmacological tool for studying the cell biology of bitter taste perception. nih.gov For example, research has demonstrated that probenecid can significantly inhibit the perceived bitterness of salicin, a compound that stimulates the hTAS2R16 receptor. sciencedaily.complos.org

TargetInteractionReported Effect
TRPV2 Channel AgonistPotent and selective activation, leading to increased Ca2+ influx. nih.govchemscene.commedchemexpress.com
Pannexin-1 (Panx1) Hemichannel InhibitorBlocks ATP release, modulating purinergic signaling and inflammation. nih.govmdpi.comwikipedia.org
Bitter Taste Receptors (TAS2Rs) Allosteric InhibitorInhibits a subset of receptors (e.g., hTAS2R16), reducing the perception of specific bitter compounds. nih.govnih.gov

Modulatory Effects on Cellular Signaling Pathways

Probenecid and its metabolites exert significant modulatory effects on various intracellular signaling pathways, which are of great interest in biochemical and pharmacological research.

MAPK Pathway: Probenecid has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway. mdpi.comnih.gov Specifically, it can block the phosphorylation of JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) without affecting p38 MAPK. mdpi.comnih.gov This inhibition can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response. mdpi.com This makes probenecid a useful tool for dissecting the role of MAPK signaling in inflammation and viral replication processes. nih.gov

Inflammasome and Inflammatory Signaling: By inhibiting Panx1 channels and the NLRP3 inflammasome, probenecid effectively reduces the release of pro-inflammatory cytokines like IL-1β. wikipedia.orgmdpi.com It has been shown to inhibit the NLRP3 inflammasome response mediated through the P2X7 receptor. mdpi.com Furthermore, research indicates that probenecid can inhibit osteoclastogenesis (the formation of bone-resorbing cells) by suppressing the generation of reactive oxygen species (ROS) and downregulating cyclooxygenase-2 (COX-2) and JNK pathways. biomolther.org

Organic Anion Transporters (OATs): A primary and well-documented action of probenecid is the inhibition of organic anion transporters, such as OAT1 and OAT3. nih.govpatsnap.com These transporters are crucial for the efflux of various organic anions from cells. nih.gov In a research context, this inhibition is used to increase the concentration of certain drugs or metabolites within specific tissues, like the brain, by blocking their transport across barriers like the blood-brain barrier. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been employed to understand the molecular interactions of probenecid and its derivatives with various biological targets.

Molecular docking simulations have been used to predict and analyze the binding of probenecid and its derivatives to several proteins.

Enzyme Inhibition: Docking studies have explored the binding of probenecid-derived compounds to enzymes like α-amylase and carbonic anhydrases. nih.govnih.gov For instance, a 1,3,4-oxadiazole–phthalimide hybrid derived from probenecid showed a good docking score of -7.4 kcal/mol against α-amylase, with hydrogen bonding to HIS305 being a key interaction. mdpi.com Similarly, novel probenecid-based amide derivatives showed strong inhibitory activity against carbonic anhydrase isoforms hCA IX and XII, which was rationalized through docking studies. nih.gov

Transporter and Receptor Binding: Docking has also been used to investigate interactions with transporters and other proteins. Studies have revealed strong binding affinities between probenecid and proteins like AKT1, EGFR, SRC, and HSP90AA1. nih.govfrontiersin.org For example, the docking score for probenecid with HSP90AA1 was found to be 6.7800. nih.gov These computational predictions help to identify potential molecular targets and guide further experimental validation. nih.gov

Target ProteinCompound TypeDocking Score (kcal/mol)Key Interactions Noted
α-Amylase Probenecid-derived hybrid (PESMP)-7.4Hydrogen bond with HIS305. mdpi.com
HSP90AA1 Probenecid6.7800Stable binding confirmed by MD simulations. nih.gov
EGFR Probenecid6.5243Stable binding confirmed by MD simulations. nih.gov
SRC Probenecid6.1224Stable binding confirmed by MD simulations. nih.gov
Xanthine Oxidase (XO) Probenecid57.75 (GOLD Fitness Score)Used as a control drug in docking studies. biorxiv.org

Quantum mechanical calculations, often using Density Functional Theory (DFT), have been applied to probenecid derivatives to understand their electronic properties. nih.govnih.govtandfonline.com These studies calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the stability and reactivity of the compounds. nih.gov Molecular electrostatic potential (MEP) maps are also generated to identify nucleophilic and electrophilic sites on the molecule, providing insights into potential interaction points with biological targets. tandfonline.comresearchgate.net

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in crystal structures of probenecid derivatives. nih.govnih.govresearchgate.netmdpi.com This analysis helps to identify and understand the nature and contribution of different types of non-covalent interactions, such as hydrogen bonding (e.g., N···H, O···H) and π-π stacking, which are crucial for the packing of molecules in the solid state and for ligand-protein binding. nih.govtandfonline.commdpi.com For example, in a probenecid-derived hybrid, Hirshfeld analysis confirmed the significant role of π-π stacking interactions. nih.gov

Structural Biology of Enzyme-Metabolite Complexes

The structural basis for the interaction of probenecid with its targets is an active area of research. Cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided insights into how probenecid and other inhibitors bind to transporters.

Recent structural studies of the urate transporter 1 (URAT1), a member of the SLC22 transporter family, in complex with inhibitors like benzbromarone (B1666195) have revealed that these inhibitors bind to a central site, stabilizing the transporter in an inward-facing conformation. acs.orgresearchgate.net Although a specific structure of a hydroxylated probenecid metabolite complex is not detailed, these findings for related inhibitors suggest that probenecid and its metabolites likely bind to a similar region within the central cavity of OAT family transporters, consistent with competitive inhibition data. acs.org These structural models provide a blueprint for understanding the mechanism of inhibition and for the rational design of new, more specific modulators.

Future Research Directions and Advanced Applications of Deuterated Probenecid Analogs

Development of Next-Generation Deuterated Probes for Specific Biological Targets

The development of next-generation deuterated probes represents a significant leap forward in studying specific biological targets with enhanced precision. Probenecid (B1678239) is a well-known inhibitor of various organic anion transporters (OATs), which are crucial for the transport of a wide range of endogenous and exogenous substances across cell membranes. biomol.comdrugbank.comspandidos-publications.com Deuterated analogs of probenecid can be engineered to act as highly specific probes for these transporters.

Selective deuteration can improve the pharmacokinetic profile of a compound, a concept often referred to as a "deuterium switch." splendidlab.comnih.gov This can lead to reduced rates of metabolism, potentially increasing the probe's residency time at its target and allowing for more stable and prolonged measurements. splendidlab.comnih.gov For instance, deuteration at metabolically vulnerable sites can prevent the formation of unwanted metabolites, thereby improving the probe's selectivity for its intended target, such as OAT1 or OAT3. acs.orgspandidos-publications.comnih.gov The development of such probes is part of a broader trend in utilizing deuterated reagents for creating advanced tools for pharmaceutical and biotechnology research. wiseguyreports.comdatahorizzonresearch.com These next-generation probes, including deuterated probenecid analogs, are instrumental in drug discovery for elucidating drug-transporter interactions and identifying potential drug targets. acs.orgwiseguyreports.com

Integration of Metabolomics and Proteomics with Deuterated Tracers for Systems-Level Understanding

The integration of stable isotope tracing with 'omics' technologies provides a dynamic, systems-level view of biological processes. nih.gov By using deuterated tracers like 2-Hydroxy Probenecid-d6, researchers can move beyond static snapshots of metabolite or protein levels to measure the rates of metabolic pathways (fluxomics) and protein turnover (dynamic proteomics). nih.govnih.govphysoc.org

In metabolomics, deuterated compounds are introduced into a biological system, and their metabolic fate is tracked over time. nih.govresearchgate.net This approach, often called metabolic flux analysis, reveals the activity of various metabolic pathways and how they are altered in different states, such as disease or in response to a drug. creative-proteomics.comnih.gov It allows for a comprehensive understanding of cellular metabolism by tracking an isotopically labeled precursor to its various downstream products. nih.govresearchgate.net

In proteomics, stable isotopes, often in the form of deuterium (B1214612) oxide (D₂O), are used to label newly synthesized proteins. nih.gov By measuring the rate of deuterium incorporation into individual proteins, researchers can quantify their synthesis and degradation rates. physoc.org This "dynamic proteomics" approach provides critical insights into protein homeostasis and how it is regulated under various conditions. nih.govphysoc.org The combination of these methods enables a holistic understanding of how changes at the metabolic level are linked to changes in the proteome. creative-proteomics.commdpi.com

Table 1: Applications of Stable Isotope Tracing in 'Omics' Fields

'Omics' Field Application with Deuterated Tracers Insights Gained
Metabolomics (Fluxomics) Tracing the metabolic fate of deuterated substrates (e.g., D-glucose, deuterated probenecid). escholarship.orgnih.gov Measurement of metabolic pathway activity (flux), identification of active/inactive pathways, understanding metabolic reprogramming in disease. creative-proteomics.comnih.gov
Proteomics (Dynamic Proteomics) Labeling newly synthesized proteins with deuterium oxide (D₂O) or deuterated amino acids. nih.govphysoc.org Quantification of individual protein synthesis and turnover rates, understanding of protein homeostasis. physoc.org

Advancements in Analytical Technologies for Enhanced Sensitivity and Throughput in Deuterated Compound Analysis

The utility of deuterated tracers is fundamentally dependent on analytical technologies capable of detecting and quantifying them with high sensitivity and accuracy. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone techniques in this field. datahorizzonresearch.comresearchgate.netnih.gov

Recent advancements in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have significantly improved the ability to analyze deuterated compounds. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can reliably distinguish between isotopically labeled and unlabeled compounds based on their precise mass difference. nih.govacs.org Tandem MS (MS/MS) provides structural information, helping to confirm the identity of metabolites and locate the position of the deuterium label. nih.gov These technologies offer superior sensitivity, enabling the detection of low-abundance metabolites. nih.govamericanpharmaceuticalreview.com

To handle the large datasets generated in these experiments, specialized software tools have been developed. oup.com Platforms like X¹³CMS and PIRAMID automate the process of identifying isotopically labeled compounds and quantifying their enrichment from complex LC/MS data, facilitating high-throughput analysis. nih.govresearchgate.netoup.comacs.org These computational advancements are crucial for enabling systems-level analysis of metabolic networks. acs.org

Table 2: Comparison of Analytical Technologies for Deuterated Compound Analysis

Technology Principle Advantages Limitations
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio. nih.gov High sensitivity, high throughput, can be coupled with chromatography (LC/MS, GC/MS) for complex mixture analysis. creative-proteomics.comescholarship.org Isomeric compounds can be difficult to distinguish without chromatography or MS/MS. mdpi.com
High-Resolution MS (HRMS) Measures mass with very high accuracy, allowing for the determination of elemental composition. nih.govmdpi.com Unambiguous identification of deuterated compounds, accurate mass measurements. acs.orgnih.gov Higher instrument cost and complexity.
Tandem MS (MS/MS) Involves multiple stages of mass analysis, typically to fragment ions and analyze the products. nih.gov Provides structural information, enhances specificity and confidence in identification. nih.govmdpi.com Requires method development for each compound of interest.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to determine molecular structure. researchgate.netoup.com | Provides detailed structural information, non-destructive. datahorizzonresearch.comoup.com | Lower sensitivity compared to MS, requires larger sample amounts. escholarship.org |

Elucidation of Novel Metabolic Pathways and Unexpected Interactions

A key application of deuterated tracers is the discovery of previously unknown metabolic pathways and unexpected biochemical interactions. nih.govresearchgate.net By tracking the journey of a labeled molecule like a deuterated probenecid analog through a biological system, researchers can identify all downstream metabolites, even those that are not predicted. acs.org This untargeted approach has the potential to uncover novel enzymatic reactions and expand our understanding of metabolic networks. nih.govacs.org

For example, administering a deuterated drug and analyzing the resulting metabolites can reveal "metabolic shunting," where the blockage of a primary metabolic pathway due to the kinetic isotope effect forces the compound down an alternative, previously minor or unknown, route. pharmafocusasia.com This was demonstrated in a study where deuterated ketamine was used to generate and identify novel phenolic metabolites in vitro, which were subsequently confirmed in human urine samples. nih.gov Similarly, computational tools that filter for specific mass shifts between labeled and unlabeled datasets have successfully identified unexpected metabolites of drugs like pioglitazone. mdpi.com This ability to map metabolic fates in an unbiased manner is essential for advancing our fundamental knowledge of cellular metabolism and for understanding the complete metabolic profile of drug candidates. researchgate.netacs.org

Application of Stable Isotope Tracing in Disease Pathophysiology Research Models

Stable isotope tracing is a powerful tool for investigating the metabolic underpinnings of various diseases. creative-proteomics.comnih.govnih.gov By using deuterated tracers in disease models, scientists can gain dynamic insights into how metabolic pathways are rewired during disease progression. nih.govnih.gov This approach is widely applied in research on cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. creative-proteomics.comnih.govnih.gov

For instance, metabolic flux analysis can delineate the specific metabolic shifts that support cancer cell proliferation or the cardiac adaptation to stress. escholarship.orgnih.gov In neurodegenerative disease research, a mouse model using MPTP/probenecid to induce Parkinson's-like symptoms has been studied to identify metabolic disturbances in pathways such as amino acid and purine (B94841) metabolism. nih.gov

Furthermore, insights gained from these tracer studies can guide the development of new therapeutics. The development of deuterated drugs like deucravacitinib (B606291) (for psoriasis) and deutetrabenazine (for Huntington's disease) was informed by an understanding of their metabolic pathways and how deuteration could improve their pharmacokinetic profiles, leading to better efficacy and safety. nih.govtandfonline.commedchemexpress.com By applying stable isotope tracing with compounds like this compound in various disease models, researchers can uncover novel biomarkers for diagnosis and identify new targets for therapeutic intervention. creative-proteomics.comlabinsights.nl

Table 3: List of Mentioned Compounds

Compound Name
This compound
Probenecid
Probenecid-d14
Deutetrabenazine
Deucravacitinib
Ketamine
Pioglitazone
Allopurinol
Ciprofloxacin
Oxypurinol
D-glucose
Deuterium oxide (D₂O)
Amisulpride
Nemonapride
Procainamide
Rhein
Telmisartan
Veratric acid
Ibuprofen
Desipramine
Fluoxetine
Enzalutamide
Sorafenib-d3 (Donafenib)
Mindeudesivir (VV116)
Deuruxolitinib
Chloroquine-d4
Hydroxychloroquine-d4
Ritonavir-d6
Lopinavir-d8

Q & A

Basic Research Questions

Q. What validated synthetic methods are available for 2-Hydroxy Probenecid-d6, and how can researchers ensure isotopic purity during synthesis?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using precursors like deuterated solvents or reagents. Isotopic purity (>98%) is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium enrichment and absence of protiated byproducts. For example, protocols for similar deuterated compounds involve HPLC purification and isotopic ratio monitoring using high-resolution MS .

Q. Which analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm deuterium placement and assess structural integrity (e.g., comparing 1^1H and 2^2H NMR spectra).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, as outlined in Probenecid-related quality control protocols .
  • Density Functional Theory (DFT) Calculations : To predict tautomeric equilibria and validate spectral data, as demonstrated in studies of structurally analogous compounds .

Q. How should stability studies be designed to evaluate this compound under varying storage and experimental conditions?

  • Methodological Answer : Stability protocols should test degradation kinetics under stress conditions (e.g., light, temperature, pH). For example:

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months, with periodic HPLC analysis to monitor degradation products.
  • Solution Stability : Assess compound integrity in buffers (pH 2–9) via UV-Vis spectroscopy and MS. Reference guidelines for similar compounds emphasize airtight storage in inert atmospheres to prevent isotopic exchange .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from differences in protein binding, metabolic clearance, or transporter interactions. Strategies include:

  • Comparative Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites in plasma and tissue homogenates.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate in vitro permeability (Caco-2 assays) and hepatic microsomal stability data to predict in vivo behavior. Contradictions should prompt re-evaluation of model assumptions, such as transporter expression levels .

Q. What experimental approaches elucidate the interaction between this compound and metabolic enzymes (e.g., cytochrome P450 isoforms)?

  • Methodological Answer : Key methodologies include:

  • Enzyme Inhibition Assays : Incubate the compound with recombinant CYP isoforms (e.g., CYP3A4, CYP2C9) and monitor substrate depletion via fluorescence or LC-MS.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry.
  • Molecular Docking Simulations : Predict binding modes using crystal structures of target enzymes, validated by mutagenesis studies .

Q. What isotopic effects of deuterium in this compound must be considered during experimental design, particularly in metabolic studies?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter metabolic rates and pathways. Researchers should:

  • Compare Metabolic Half-Lives : Use parallel incubations with non-deuterated analogs to quantify KIEs in liver microsomes.
  • Assess Position-Specific Effects : Synthesize selectively deuterated analogs to isolate isotopic impacts on specific metabolic steps (e.g., hydroxylation vs. glucuronidation). Reference studies on deuterated drugs highlight the need for MS/MS fragmentation to track deuterium retention in metabolites .

Methodological Resources

  • Synthesis & Characterization : Protocols from deuterated fatty acid studies and Probenecid quality control guidelines .
  • Data Analysis : Frameworks for resolving data contradictions and computational tools for structural validation .
  • Ethical Compliance : Ensure alignment with institutional guidelines for isotopic compound handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.